N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline]
Description
N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline] is a conjugated organic compound featuring a central ethene (C=C) bridge connecting two para-phenylene groups. Each phenylene unit is further substituted with an aniline moiety, where the nitrogen atom is bonded to a 3-methylphenyl group. This structure confers rigidity due to the ethene bridge and electron-donating characteristics from the methyl-substituted aryl amines. The compound’s extended π-conjugation and donor-acceptor architecture make it a candidate for optoelectronic applications, such as hole-transport materials in perovskite solar cells or fluorescent dyes .
Properties
CAS No. |
151226-51-6 |
|---|---|
Molecular Formula |
C40H34N2 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
3-methyl-N-[4-[2-[4-(N-(3-methylphenyl)anilino)phenyl]ethenyl]phenyl]-N-phenylaniline |
InChI |
InChI=1S/C40H34N2/c1-31-11-9-17-39(29-31)41(35-13-5-3-6-14-35)37-25-21-33(22-26-37)19-20-34-23-27-38(28-24-34)42(36-15-7-4-8-16-36)40-18-10-12-32(2)30-40/h3-30H,1-2H3 |
InChI Key |
IFPACJKZZJLVAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-bromoaniline and 3-methylaniline.
Formation of the Ethene Bridge: The ethene bridge is formed by a coupling reaction between the two aniline groups. This is usually achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The temperature is maintained between 80-120°C, and the reaction time varies from 12 to 24 hours.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline] can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different properties and applications.
Substitution: Substitution reactions, such as halogenation or nitration, can occur at the phenylene rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N,N’-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related derivatives with variations in bridging units, substituents, and functional groups. Key comparisons include:
Structural and Electronic Comparisons
Key Findings
- Bridge Effects: The ethene bridge in the target compound and BDPAS enables planar, conjugated structures, favoring charge transport. In contrast, methylene-bridged compounds (e.g., 4,4'-methylenebis(N-(3-nitrobenzyl)aniline)) exhibit rotational flexibility, reducing conjugation efficiency . Thienothiophene bridges (PEH-9) enhance conjugation and stability in solar cell applications but introduce synthetic complexity .
- Substituent Effects: Electron Donation: The 3-methylphenyl groups in the target compound provide weaker electron donation compared to BDPAS’s diphenylamino groups or PEH-9’s methoxyphenyls. This results in intermediate HOMO levels, balancing charge injection and stability . Solubility: Methyl groups improve solubility in nonpolar solvents relative to nitro- or cyano-substituted derivatives (e.g., ’s cyanoacetamide compounds) but are less polar than methoxy groups . Steric Effects: The meta-methyl substitution minimizes steric hindrance compared to ortho-substituted derivatives, enhancing packing efficiency in solid-state devices .
- Optical and Electronic Properties: Fluorescence in stilbene derivatives (e.g., SB2Bu) is amplified by electron-withdrawing benzooxazolyl groups, whereas the target compound’s emission is likely weaker due to the absence of such groups . The target compound’s absorption maxima are expected to redshift compared to methylene-bridged analogs but blueshift relative to thienothiophene-bridged PEH-9 due to differences in conjugation length .
Stability and Reactivity
- The ethene bridge’s double bond may render the compound susceptible to photodegradation, unlike single-bonded methylene bridges. However, aromatic substituents provide some stabilization against oxidation .
- Nitro-substituted analogs (e.g., 4,4'-methylenebis(N-(3-nitrobenzyl)aniline)) exhibit lower thermal stability due to the nitro group’s propensity for decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
